
3-Chlorobenzyl alcohol
Overview
Description
3-Chlorobenzyl alcohol: is an organic compound with the molecular formula C7H7ClO . It is a derivative of benzyl alcohol where a chlorine atom is substituted at the third position of the benzene ring. . It is a colorless liquid with a mild aromatic odor and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Reduction of 3-Chlorobenzaldehyde: One common method for preparing 3-Chlorobenzyl alcohol is the reduction of 3-Chlorobenzaldehyde. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or ether .
-
Hydrolysis of 3-Chlorobenzyl Chloride: Another method involves the hydrolysis of 3-Chlorobenzyl chloride in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water or an alcohol solvent .
Industrial Production Methods:
Industrial production of this compound typically involves the catalytic hydrogenation of 3-Chlorobenzaldehyde using a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Halogenation Reactions
3-Chlorobenzyl alcohol can undergo further halogenation reactions, particularly with chlorine under specific conditions. The presence of chlorine can lead to the formation of dichlorinated products. The mechanism typically involves the generation of a radical species that reacts with molecular chlorine.
Nucleophilic Substitution Reactions
This compound can participate in nucleophilic substitution reactions, particularly when treated with strong acids or bases. For instance, when treated with hydrochloric acid, it can form 3-chlorobenzyl chloride via an mechanism:
Cannizzaro Reaction
In the presence of strong bases, such as sodium hydroxide, this compound can undergo the Cannizzaro reaction when in contact with its corresponding aldehyde (3-chlorobenzaldehyde). This reaction results in a disproportionation process yielding both an alcohol and a carboxylic acid:
-
Reactants : 3-chlorobenzaldehyde
-
Products : this compound and 3-chlorobenzoic acid
Dehydration Reactions
Under acidic conditions, this compound may dehydrate to form an alkene. This reaction is facilitated by protonation of the hydroxyl group followed by elimination of water:
Reaction Conditions and Yields
The following table summarizes some key reactions involving this compound, including conditions and yields:
Mechanistic Insights
The mechanisms for these reactions often involve radical intermediates or carbocation formation:
-
Halogenation : Involves radical formation through UV irradiation.
-
Nucleophilic Substitution : Follows or pathways depending on conditions.
-
Cannizzaro Reaction : Involves nucleophilic attack on the carbonyl carbon followed by hydride transfer.
Analytical Techniques
The characterization of products formed from reactions involving this compound is typically performed using techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Infrared (IR) Spectroscopy
These techniques allow for the identification and quantification of reaction products, providing insights into reaction mechanisms and efficiencies.
Scientific Research Applications
Chemical Synthesis
1. Intermediate in Organic Synthesis
3-Chlorobenzyl alcohol serves as a valuable intermediate in organic synthesis. It is utilized in the production of various compounds, including pharmaceuticals and agrochemicals. The introduction of the chlorine atom enhances the reactivity of the benzyl alcohol moiety, making it a versatile building block for further transformations.
2. Synthesis of Antidepressants
Recent studies have demonstrated the potential of this compound in synthesizing compounds with antidepressant-like activity. For instance, compounds derived from this compound have been evaluated for their binding affinity to serotonin receptors, showing promising results in preclinical models . The use of microwave-assisted synthesis techniques has improved yields and reduced reaction times, highlighting its efficiency in drug development.
Pharmaceuticals
1. Antimicrobial Properties
This compound exhibits antimicrobial properties, making it useful in developing antiseptics and preservatives. Its efficacy against various bacterial strains has been documented, suggesting its potential application in pharmaceutical formulations .
2. Role in Drug Delivery Systems
The compound's hydrophobic nature allows it to be incorporated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Research indicates that formulations containing this compound can improve therapeutic outcomes by facilitating better absorption .
Agrochemicals
1. Herbicide Degradation Studies
Research on the degradation of herbicides has identified this compound as a degradation product of certain agrochemicals. Understanding its persistence and transformation in soil is crucial for assessing environmental impact and safety .
2. Pesticide Formulations
The compound is also being explored as a component in pesticide formulations due to its effectiveness against specific pests. Its incorporation into formulations can enhance the stability and efficacy of active ingredients .
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like activity of derivatives synthesized from this compound using forced swim tests in mice. Compounds showed significant activity compared to control groups, indicating potential therapeutic applications .
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against various bacterial strains. Results indicated that it effectively inhibited bacterial growth, supporting its use as an antimicrobial agent in pharmaceutical products .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Chemical Synthesis | Intermediate for pharmaceuticals | Enhances reactivity; used in antidepressant synthesis |
Pharmaceuticals | Antimicrobial agent | Effective against multiple bacterial strains |
Agrochemicals | Herbicide degradation product | Important for environmental impact assessments |
Study | Focus Area | Outcome |
---|---|---|
Study on Antidepressants | Binding affinity to serotonin receptors | Promising antidepressant-like activity observed |
Antimicrobial Study | Efficacy against bacteria | Significant growth inhibition noted |
Mechanism of Action
The mechanism of action of 3-Chlorobenzyl alcohol involves its interaction with various molecular targets depending on its application. For example, in its antimicrobial activity, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death . In organic synthesis, it acts as a nucleophile in substitution reactions, where the hydroxyl group is replaced by other functional groups .
Comparison with Similar Compounds
4-Chlorobenzyl alcohol: Similar structure but with the chlorine atom at the fourth position.
2-Chlorobenzyl alcohol: Chlorine atom at the second position.
3-Bromobenzyl alcohol: Bromine atom instead of chlorine at the third position.
3-Methylbenzyl alcohol: Methyl group instead of chlorine at the third position.
Comparison:
3-Chlorobenzyl alcohol is unique due to the position of the chlorine atom, which influences its reactivity and physical properties. For instance, the presence of the chlorine atom at the third position makes it more reactive in nucleophilic substitution reactions compared to its 2- and 4-chloro counterparts . Additionally, the electron-withdrawing effect of the chlorine atom enhances its acidity compared to 3-Methylbenzyl alcohol .
Biological Activity
3-Chlorobenzyl alcohol (C7H7ClO) is an aromatic alcohol that has garnered attention for its diverse biological activities. This article explores its biological effects, including antimicrobial, anti-inflammatory, and potential toxicological impacts, supported by various studies and data tables.
This compound can be synthesized through several methods, including the chlorination of benzyl alcohol. Its chemical structure features a chlorinated benzene ring, which contributes to its biological activity. The compound has a molecular weight of 144.58 g/mol and is classified under various chemical databases for its properties and safety information .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study comparing various tertiary alcohols found that compounds similar to this compound demonstrated good to excellent antibacterial activity against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Tertiary Alcohols
Compound | Activity Against Gram-Positive | Activity Against Gram-Negative |
---|---|---|
This compound | Effective (varies by strain) | Effective (varies by strain) |
Levofloxacin | High | High |
Fluconazole | Moderate | Low |
The study highlighted that the synthesized tertiary alcohols, including derivatives of this compound, were effective against strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .
Anti-Inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. In vivo studies using the carrageenan-induced paw edema model demonstrated that certain tertiary alcohol derivatives exhibited significant inhibition of inflammation compared to standard anti-inflammatory drugs like ibuprofen .
Table 2: Anti-Inflammatory Activity Results
Compound | Edema Volume (mL) ± SE | % Inhibition |
---|---|---|
This compound (Example) | 1.00 ± 0.025 | 53.48% |
Ibuprofen | 0.80 ± 0.036 | 62.79% |
These findings suggest that the compound may be beneficial in developing new anti-inflammatory medications.
Toxicological Considerations
Despite its beneficial properties, this compound also poses some health risks. It is classified as an irritant to the skin and eyes and can cause respiratory irritation upon exposure . The International Agency for Research on Cancer (IARC) does not classify it as a carcinogen; however, caution is advised due to its irritating properties .
Summary of Toxicological Effects
- Skin Irritation : Can cause redness and discomfort.
- Eye Irritation : May lead to tearing and pain.
- Respiratory Irritation : Potentially harmful if inhaled.
Case Studies
Several case studies have documented the effects of chlorinated benzyl alcohols in various applications:
- Antimicrobial Use in Cosmetics : A study reported the incorporation of chlorinated benzyl alcohols in cosmetic formulations due to their antimicrobial properties, enhancing product safety against microbial contamination.
- Pharmaceutical Applications : Research has explored the use of derivatives in drug formulations aimed at treating infections resistant to conventional antibiotics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-chlorobenzyl alcohol, and how do reaction conditions influence product yield?
- Methodological Answer : this compound can be synthesized via chlorination of benzyl alcohol using atomic or molecular chlorine. Evidence from gas-phase reactions shows that atomic chlorine abstracts a hydrogen atom from the benzene ring, forming a radical intermediate that reacts with Cl₂ to yield ortho- and para-chlorinated products, including this compound (minor product) . Alternative methods involve electrochemical oxidation of benzyl alcohol derivatives under controlled conditions, with product purification via chromatography . Reaction parameters such as temperature, chlorine concentration, and solvent polarity critically influence regioselectivity and yield.
Q. How can this compound be analytically characterized, and what techniques validate its purity?
- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for purity assessment (>98% purity threshold) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation: for example, ¹H NMR of this compound derivatives shows distinct aromatic proton signals (δ 7.45–7.89 ppm) and aldehyde peaks (δ 9.97 ppm) after oxidation . Mass spectrometry (MS) further confirms molecular weight (e.g., m/z 139 [M−H]⁺ for oxidized derivatives) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Personal protective equipment (PPE) including gloves, goggles, and lab coats is mandatory to prevent skin/eye contact. Storage should avoid heat and direct sunlight, with ventilation to minimize vapor inhalation . Waste must be segregated and disposed via certified hazardous waste services. Accidental exposure requires immediate rinsing (15+ minutes for eyes) and medical consultation .
Advanced Research Questions
Q. How do substituent electronegativity and position affect the enzymatic oxidation of this compound?
- Methodological Answer : Kinetic studies on benzyl alcohol dehydrogenase (BADH) reveal that electron-withdrawing groups (e.g., -Cl at the 3-position) reduce catalytic efficiency due to steric hindrance and altered substrate binding. For example, this compound shows lower turnover rates compared to unsubstituted benzyl alcohol in CAPS/NaCl buffer (pH 9.4) . Computational modeling (e.g., MP2/6-311G* level) further highlights how chloro substituents disrupt aromatic stacking interactions in enzyme active sites, impacting redox potential .
Q. What role does this compound play in catalytic β-alkylation reactions, and what mechanisms drive selectivity?
- Methodological Answer : In iridium-catalyzed β-alkylation of secondary alcohols, this compound acts as a primary alcohol donor. The reaction proceeds via a borrowing-hydrogen mechanism, where the catalyst dehydrogenates the alcohol to an aldehyde, followed by aldol condensation and reduction. The chloro substituent enhances electrophilicity at the benzylic position, increasing reaction rates. Phenylene-bridged diiridium complexes achieve near-quantitative conversion due to optimized metal coordination .
Q. How can computational models predict the environmental behavior and toxicity of this compound?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models parameterize logP (octanol-water partition coefficient) and electron-donating/withdrawing effects to predict bioaccumulation and toxicity. For this compound, a logP of 0.15 suggests moderate hydrophobicity, with potential aquatic toxicity due to chlorinated degradation products . Density functional theory (DFT) simulations assess degradation pathways, such as hydroxyl radical-mediated oxidation in aqueous environments .
Q. Why do flavooxidases exhibit substrate specificity toward this compound, and how can this inform biocatalyst engineering?
- Methodological Answer : Aryl-alcohol flavooxidases (AAOs) show higher catalytic efficiency for this compound compared to non-halogenated analogs due to halogen-induced polarization of the benzylic C-H bond. Site-directed mutagenesis of AAO active sites (e.g., Tyr92 → Phe) reveals that π-stacking interactions with the chloro-substituted aromatic ring enhance substrate binding. Directed evolution can further optimize activity for bioremediation or pharmaceutical synthesis .
Q. Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate radical intermediates in chlorination pathways using time-resolved spectroscopy .
- Biocatalysis : Engineer AAO variants for asymmetric synthesis of chiral chlorinated alcohols .
- Environmental Impact : Long-term ecotoxicity studies on chlorinated benzyl alcohol degradation products .
Properties
IUPAC Name |
(3-chlorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRDNPVYGSFUMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236273 | |
Record name | 3-Chlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873-63-2 | |
Record name | 3-Chlorobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.